1-Ethyl-3-hydroxyquinoxalin-2(1H)-one

Vue d'ensemble

Description

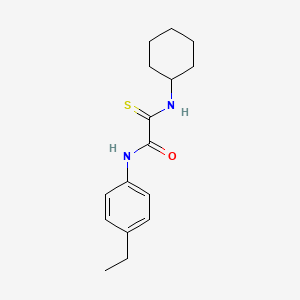

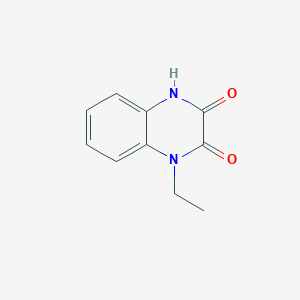

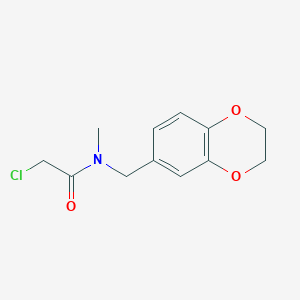

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O2. It is a research chemical and is available for purchase from various scientific suppliers .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms are not provided in the search results.Chemical Reactions Analysis

The specific chemical reactions involving 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not detailed in the search results. As a research chemical, it may be used in a variety of experimental contexts .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-hydroxyquinoxalin-2(1H)-one are not fully detailed in the search results. It is known that its molecular weight is 190.20 .Applications De Recherche Scientifique

Chemical Synthesis and Modification The compound has been a subject of chemical synthesis studies. A study developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, demonstrating its potential for various functional group conversions (Mamedov et al., 2005).

Potential in Drug Development Research has explored the application of 1-ethyl-3-hydroxyquinoxalin-2(1H)-one derivatives in drug development, particularly in synthesizing compounds with potential anticonvulsant activities (Bayoumi et al., 2012).

Molecular Docking and Dynamics Studies Some studies have incorporated molecular docking and dynamics to understand the interactions of quinoxaline derivatives with biological targets. For instance, the crystal structure analysis of quinoxaline derivatives revealed insights into their potential as inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Spectroscopic Studies Spectrophotometric studies on derivatives of 1-ethyl-3-hydroxyquinoxalin-2(1H)-one have been conducted to understand their electronic transitions and molecular interactions, which are crucial for biomedical applications (Yahyazadeh et al., 2022).

Antimicrobial Activity Research The antimicrobial potential of quinoxaline derivatives, including those related to 1-ethyl-3-hydroxyquinoxalin-2(1H)-one, has been investigated, demonstrating their significance in developing new antimicrobial agents (Moustafa & Elossaily, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)11-9(13)10(12)14/h3-6H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOPHZUQBSGWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2NC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-hydroxyquinoxalin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

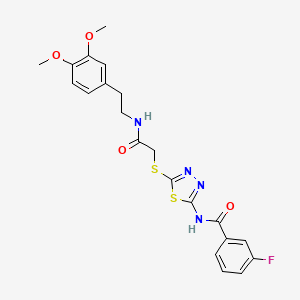

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2561484.png)

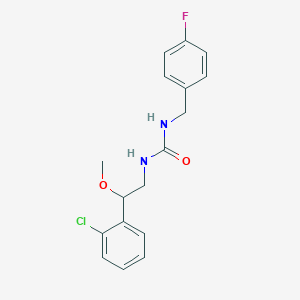

![4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2561486.png)